molecular formula C16H17FN2OS2 B2906773 3-((4-fluorophenyl)thio)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)propanamide CAS No. 896351-05-6

3-((4-fluorophenyl)thio)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)propanamide

Cat. No.: B2906773
CAS No.: 896351-05-6
M. Wt: 336.44
InChI Key: GWMGSKPLTCFEMG-UHFFFAOYSA-N
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Description

3-((4-fluorophenyl)thio)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)propanamide is a useful research compound. Its molecular formula is C16H17FN2OS2 and its molecular weight is 336.44. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary targets of this compound are Casein kinase 2 (CK2) and glycogen synthase kinase-3beta (GSK3β) . These kinases are responsible for the phosphorylation of a tumor suppressor protein (PTEN) in a cooperative manner .

Mode of Action

The compound interacts with CK2 and GSK3β, inhibiting their activity . This inhibition prevents the phosphorylation and subsequent deactivation of PTEN . By preserving the activity of PTEN, the compound can potentially exert anti-tumor effects.

Biochemical Pathways

The compound affects the PTEN/PI3K/AKT pathway . Normally, CK2 and GSK3β phosphorylate PTEN, leading to its deactivation . The compound’s inhibition of ck2 and gsk3β prevents pten phosphorylation, thereby disrupting this pathway . This disruption can lead to decreased cell proliferation and increased apoptosis, particularly in cancer cells.

Result of Action

The molecular and cellular effects of the compound’s action primarily involve the preservation of PTEN activity. This preservation can lead to decreased cell proliferation and increased apoptosis , particularly in cancer cells . These effects could potentially be harnessed for anti-cancer therapies.

Properties

IUPAC Name

3-(4-fluorophenyl)sulfanyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17FN2OS2/c17-11-5-7-12(8-6-11)21-10-9-15(20)19-16-18-13-3-1-2-4-14(13)22-16/h5-8H,1-4,9-10H2,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWMGSKPLTCFEMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)N=C(S2)NC(=O)CCSC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17FN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.